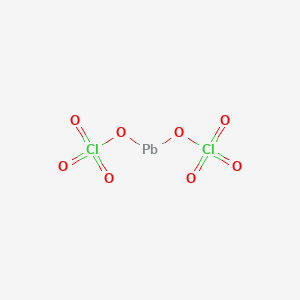

Lead perchlorate

Übersicht

Beschreibung

Lead perchlorate is a perchlorate compound . It is a white crystalline solid that is extremely hygroscopic and very soluble in water .

Synthesis Analysis

This compound trihydrate is produced by the reaction of lead (II) oxide, lead carbonate, or lead nitrate with perchloric acid . The excess perchloric acid is removed by first heating the solution to 125 °C, then heating it under moist air at 160 °C to convert the acid to the dihydrate . The anhydrous salt, Pb(ClO4)2, is produced by heating the trihydrate to 120 °C under water-free conditions over phosphorus pentoxide .Molecular Structure Analysis

The molecular formula of this compound is Pb(ClO4)2 . It is a perchlorate compound, which means it contains the perchlorate ion, ClO4^- . The structure of the perchlorate ion is tetrahedral, with the chlorine atom surrounded by four oxygen atoms .Chemical Reactions Analysis

This compound undergoes several chemical reactions. For instance, the anhydrous salt decomposes into lead (II) chloride and a mixture of lead oxides at 250 °C . The monohydrate is produced by only partially dehydrating the trihydrate, and this salt undergoes hydrolysis at 103 °C . The solution of anhydrous lead (II) perchlorate in methanol is explosive .Physical And Chemical Properties Analysis

This compound is a white solid that is extremely hygroscopic and very soluble in water . It is a strong oxidizing agent and can react with reducing agents to generate heat and products that may be gaseous .Wissenschaftliche Forschungsanwendungen

Electrochemical Processes : Lead perchlorate is used in the development of Graphite Substrate Lead Dioxide (GSLD) anodes, particularly for producing chlorates and perchlorates. These anodes are significant in electrochemical processes, with advantages such as high electrical conductivity and chemical inertness, making them suitable for use in inorganic preparations like bromates, iodates, and periodates (Narasimham & Udupa, 1976).

Health and Environmental Impact : Research on perchlorate, including this compound, focuses on its environmental and health impacts. This includes studies on perchlorate contamination in water supplies and its effects on thyroid function, leading to efforts in remediation technologies like phytobioremediation and in situ bioremediation (Kucharzyk et al., 2011).

Neutrino Detection : this compound is used in the OMNIS supernova neutrino detector for studying nucleon decay. Its composition allows for observing specific neutron decay modes, making it valuable in particle physics research (Boyd et al., 2003).

Cherenkov Radiation Detection : this compound solution is explored as a medium for detecting neutrinos via Cherenkov radiation. Its physical properties and light transmission characteristics are key factors in its use in Cherenkov detectors (Bacrania et al., 2001).

Analytical Chemistry : this compound is involved in studies for the analytical detection of trace amounts of lead in various solutions, utilizing techniques like atomic-absorption spectrophotometry and electrochemical methods (Korkisch & Gross, 1974).

Electrosynthesis : Research includes the use of this compound in electrosynthesis processes, such as the production of perchlorate using neodymium-doped PbO2 electrodes. This involves optimizing parameters like pH, temperature, and current density for efficient perchlorate production (Cheraghveisi et al., 2022).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Perchlorate has been identified as an environmental pollutant . Interest in perchlorate as a potential substance affecting human health has increased since high concentrations have been found in water samples . Future studies concerning human exposure to perchlorate are recommended . The EPA is also considering proposing a requirement for those who conduct OB/OD to evaluate available enclosed alternative treatment technologies and a requirement to implement identified viable alternatives that would reduce environmental perchlorate contamination and resulting potential human exposures .

Eigenschaften

IUPAC Name |

lead(2+);diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Pb/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYUVEPYBYHIFZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2O8Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10890712 | |

| Record name | Perchloric acid, lead(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead perchlorate appears as a white crystalline solid. A dangerous fire risk when in contact with reducing materials. Very toxic by ingestion. Used to make paints and in electric storage batteries., White solid; [CAMEO] | |

| Record name | LEAD PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3743 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(II) perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2527 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

13637-76-8 | |

| Record name | LEAD PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3743 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Perchloric acid, lead(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013637768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, lead(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perchloric acid, lead(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead diperchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

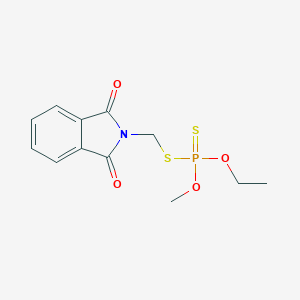

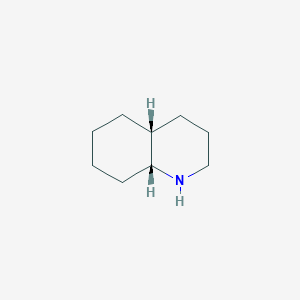

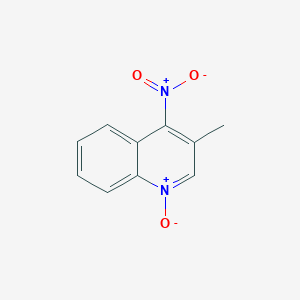

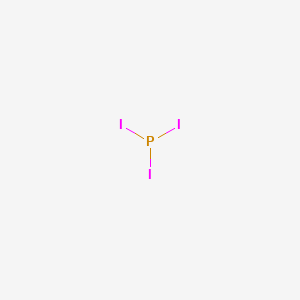

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8S,9S,10R,13S,14S)-16-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B84927.png)